

"EGFR-IN-34" chemical structure and properties

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Compound of Interest

Compound Name: *Egfr-IN-34*

Cat. No.: *B12419521*

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EGFR-IN-34: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **EGFR-IN-34**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

EGFR-IN-34, a substituted acrylamide derivative, has been identified as a potent anti-tumor agent with potential for the treatment of diseases associated with EGFR mutations.^[1] The fundamental chemical and physical characteristics of **EGFR-IN-34** are summarized in the table below.

| Identifier | Value |
|-------------------|---|
| Molecular Formula | C ₂₆ H ₂₇ ClN ₆ O ₂ |
| Molecular Weight | 490.98 g/mol |
| CAS Number | 2765268-07-3 |
| IUPAC Name | N-(5-((4-(4-acryloylpiperazin-1-yl)-2-methoxy-5-nitrophenyl)amino)-1-methyl-1H-pyrazol-4-yl)-2-chloro-6-methylbenzamide |
| SMILES String | <chem>CN1C=C(C(=N1)NC2=CC(=C(C=C2N3CCN(CC3)C(=O)C=C)OC)N(=O)=O)NC(=O)C4=C(C=CC=C4)Cl</chem> |

Table 1: Chemical Identifiers and Physicochemical Properties of **EGFR-IN-34**. This table provides a summary of the key chemical identifiers for **EGFR-IN-34**.

A 2D representation of the chemical structure of **EGFR-IN-34** is provided below:

EGFR-IN-34 Chemical Structure

Caption: 2D Chemical Structure of **EGFR-IN-34**.

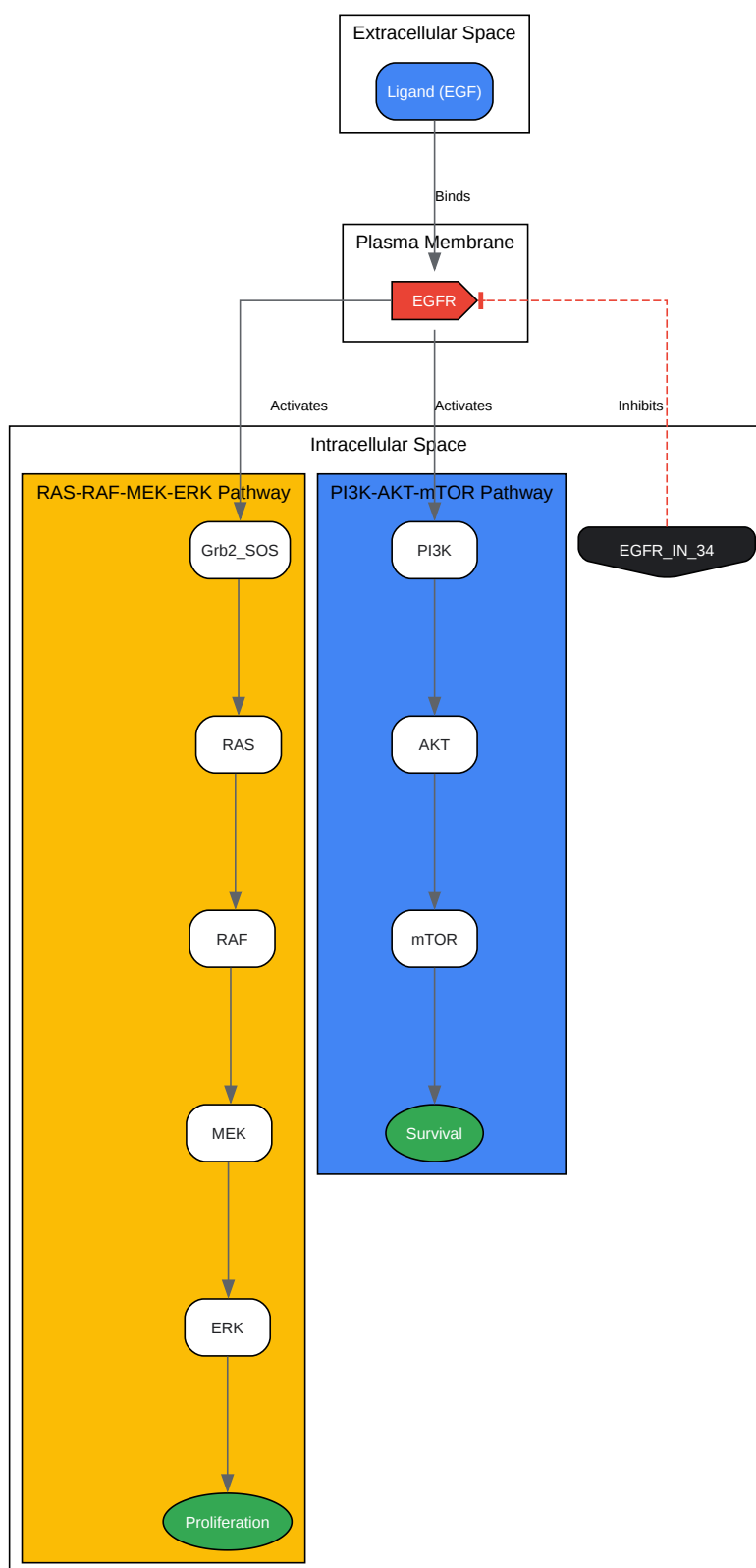
Pharmacological Properties and Mechanism of Action

EGFR-IN-34 is a potent inhibitor of EGFR, a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR are frequently observed in various cancers, making it a key target for anti-cancer therapies. As a substituted acrylamide, **EGFR-IN-34** is believed to act as an irreversible inhibitor, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification is a characteristic of third-generation EGFR inhibitors, which are effective against both activating mutations and the T790M resistance mutation.

While specific IC₅₀ values for **EGFR-IN-34** against a comprehensive panel of EGFR mutants are not yet publicly available in peer-reviewed literature, its origin from a patent focused on potent EGFR inhibitors suggests high affinity and inhibitory activity. Further experimental validation is required to fully characterize its inhibitory profile.

Signaling Pathways

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a cascade of downstream signaling events that are crucial for normal cellular function but can be dysregulated in cancer. **EGFR-IN-34**, by inhibiting the kinase activity of EGFR, effectively blocks these downstream pathways. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell proliferation and survival.



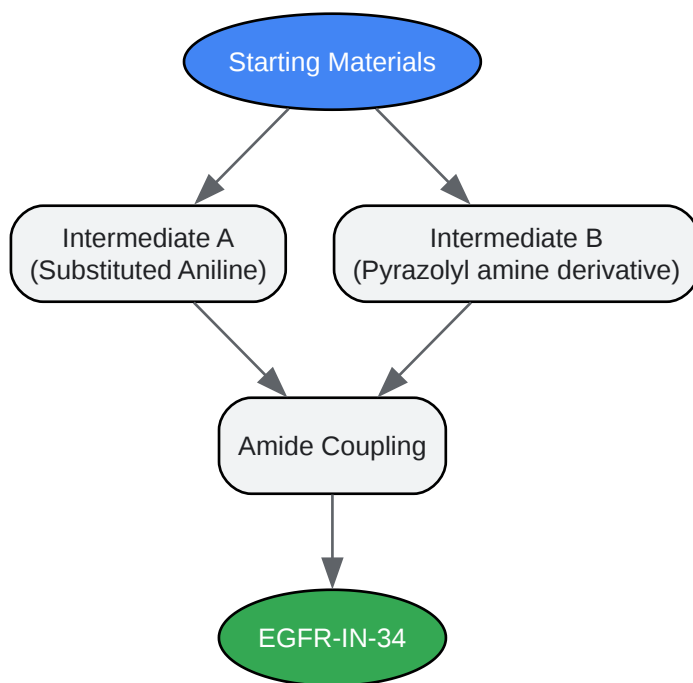
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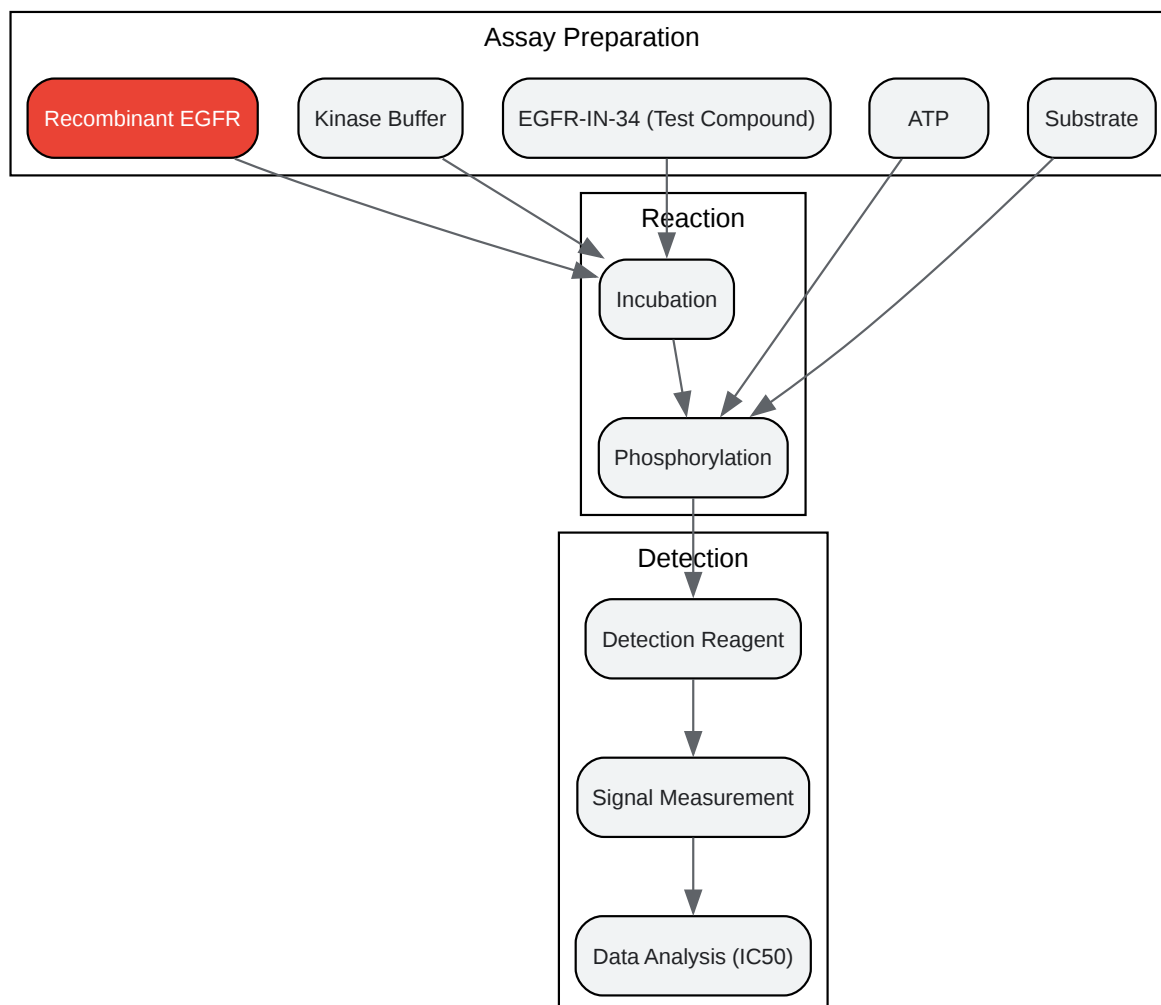
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of **EGFR-IN-34**.

Experimental Protocols

Synthesis of EGFR-IN-34

The synthesis of **EGFR-IN-34**, as described for "compound 12" in patent WO2021185348A1, is a multi-step process. A generalized workflow for the synthesis of similar substituted acrylamide EGFR inhibitors is presented below. Researchers should refer to the specific patent for precise reaction conditions, reagents, and purification methods.





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References

- 1. medchemexpress.com [medchemexpress.com]
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